Binding Affinity to α-Synuclein Fibrils: [1,3]Dioxolo[4,5-b]pyridine Core vs. Benzo[d][1,3]dioxole Core
In a focused library of diarylbisthiazole (DABTA)-based radiotracers, the compound bearing a [1,3]dioxolo[4,5-b]pyridine core ([18F]d8) demonstrated a binding affinity (Kd) of 0.10 nM for α-synuclein fibrils, representing a 12-fold improvement over the structurally related benzo[d][1,3]dioxole-containing analog ([18F]d2, Kd = 1.22 nM) [1]. This quantifiable difference highlights the enhanced target engagement conferred by the pyridine-fused dioxole scaffold relative to the benzene-fused dioxole scaffold [1].
| Evidence Dimension | Binding affinity (Kd) to α-synuclein fibrils |
|---|---|
| Target Compound Data | 0.10 nM ([18F]d8, 6-(4′-(6-[18F]fluoropyridin-3-yl)-[2,2′-bithiazol]-4-yl)-[1,3]dioxolo[4,5-b]pyridine) |
| Comparator Or Baseline | 1.22 nM ([18F]d2, 4-(benzo[d][1,3]dioxol-5-yl)-4′-(3-[18F]fluoro-4-methoxyphenyl)-2,2′-bithiazole) |
| Quantified Difference | 12-fold higher affinity (0.10 nM vs 1.22 nM) |
| Conditions | Binding assay using non-radioactive versions of tracers against recombinant α-synuclein fibrils |
Why This Matters
For radiotracer development, a 12-fold increase in binding affinity directly translates to higher target-to-background ratios in PET imaging, enabling more sensitive and specific detection of pathological aggregates in neurodegenerative disease research and diagnostics.
- [1] Moldovan, R. P., et al. (2022). Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Aging Neuroscience, 14, 830095. https://doi.org/10.3389/fnagi.2022.830095 View Source
